![molecular formula C8H13NO B2610725 Hexahydroindolizin-7(1H)-one CAS No. 2407-99-0](/img/structure/B2610725.png)
Hexahydroindolizin-7(1H)-one
Vue d'ensemble
Description
Hexahydroindolizin-7(1H)-one is an organic compound with the molecular formula C8H13NO . It is used in laboratory research and the manufacture of chemical compounds .
Synthesis Analysis
The compound can be prepared according to a method described in the Journal of the Chemical Society, Perkin Transactions 1, 1986 . The synthesis involves adding but-3-en-2-one to a solution of 4,4-diethoxybutan-l-amine in Et2O at 0°C under nitrogen. The mixture is then stirred at 0°C, extracted with 2.5M HCl, and the aqueous acid layer is heated to reflux and stirred. After cooling to room temperature, the mixture is concentrated in vacuo, cooled to 0°C, and CH2Cl2 is added, followed by 3N NaOH until pH > 10. The aqueous and organic layers are partitioned, and the organic layer is washed with a K2CO3 solution. The combined aqueous layers are extracted with CH2Cl2, and the combined organic layers are dried (K2CO3), filtered, and concentrated in vacuo. The residue is then purified by column chromatography on silica gel using CH2Cl2/MeOH to give the desired product .Molecular Structure Analysis
The molecular weight of Hexahydroindolizin-7(1H)-one is 139.20 . Unfortunately, the specific details about its molecular structure are not available in the search results.Physical And Chemical Properties Analysis
Hexahydroindolizin-7(1H)-one is a solid at room temperature . Detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Synthesis of Amido and Phenyl Azabicyclic Derivatives
Hexahydroindolizin-7(1H)-one is used in the stereoselective synthesis of amido and phenyl hexahydroindolizin-3(2H)-one derivatives. This involves a tandem aza Prins-Ritter/Friedel-Crafts type reaction, which is highly diastereoselective with excellent yields (Indukuri et al., 2013).
Configurational and Conformational Studies
Configurations of substituted hexahydroindolizin-2(3H)-ones are assigned using spectral data, contributing to configurational and conformational studies of such compounds. This includes discussions on the magnitude of geminal coupling constant for NCH2C(O) protons (Cahill & Crabb, 1972).
Synthesis of Triazole-Substituted Derivatives
Hexahydroindolizin-7(1H)-one derivatives are synthesized involving reactions with 1,2,3-triazole, showcasing its role in creating novel compounds with potential applications in various fields (Huang et al., 2019).
Energetic Materials Development
Its derivatives are explored in the development of energetic materials, demonstrating the compound's utility in synthesizing compounds with targeted properties (Zhang et al., 2019).
Regioselective Cyclization Studies
Hexahydroindolizin-7(1H)-one is used in studies of regioselective cyclization, providing insights into the efficient and selective formation of azonan-2-ones (Song et al., 2011).
Cytotoxicity Studies
Derivatives of hexahydroindolizin-7(1H)-one are tested for cytotoxic properties, indicating its potential application in medicinal chemistry and drug discovery (Kimball et al., 2007).
Synthesis of Spiro[cyclopropane-indolizine] Derivatives
Its use in the synthesis of novel spiro[cyclopropane-indolizine] derivatives highlights its versatility in organic chemistry (Liu et al., 2013).
Safety and Hazards
Hexahydroindolizin-7(1H)-one is classified as a hazardous substance. It has the signal word “Danger” and is classified as class 8. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340+P312, P305+P351+P338, P310, P332+P313, P362, P403+P233, P405, and P501. The UN number is 2735, and the hazard statements include H315, H318, and H335 .
Propriétés
IUPAC Name |
2,3,5,6,8,8a-hexahydro-1H-indolizin-7-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-3-5-9-4-1-2-7(9)6-8/h7H,1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTKSBAHMPWPQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CCN2C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexahydroindolizin-7(1H)-one |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.